molecular formula C16H16BrNO B3012613 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one CAS No. 37155-15-0

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one

Cat. No.: B3012613
CAS No.: 37155-15-0
M. Wt: 318.214
InChI Key: XXUXHPXKERVBDA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one is an organic compound that features a bromophenyl group and a methylphenylamino group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore for developing new drugs, particularly in the treatment of neurological disorders.

    Material Science: The compound is investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one can be compared with similar compounds such as:

    1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethan-1-one: This compound has a shorter carbon chain, which may affect its reactivity and applications.

    1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]butan-1-one: This compound has a longer carbon chain, potentially altering its physical and chemical properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUXHPXKERVBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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